6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (6-MOQC) is an organometallic compound that has been studied extensively in recent years. 6-MOQC is a versatile compound with a wide range of applications, including synthesis, scientific research, and drug development.
Scientific Research Applications
Antioxidant Properties and Applications
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs have been studied for their antioxidant properties, particularly in the context of preserving polyunsaturated fatty acids in fish meal to prevent spontaneous combustion. The efficacy of these compounds as antioxidants has been highlighted, with specific analogs like hydroquin showing comparable efficacy to ethoxyquin, a well-known antioxidant. The transformation of ethoxyquin into oxidation products with antioxidant properties themselves, such as EQ-dimer and a quinolone derivative, further supports the potential of this compound in antioxidant applications (A. J. de Koning, 2002).
Role in Antimalarial Agents Metabolism
The metabolism of 8-aminoquinoline antimalarial agents, closely related to this compound, has been explored to understand their effectiveness and toxicity. Studies on primaquine, an 8-aminoquinoline, have shown the formation of several metabolites, including those with a methoxy group similar to this compound, which could potentially form methaemoglobin-forming compounds. These insights into the metabolism of 8-aminoquinoline compounds underline the importance of structural analogs like this compound in medicinal chemistry and drug development (A. Strother et al., 1981).
Applications in Oxidoreductive Enzyme Mediated Degradation
The role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by oxidoreductive enzymes has been investigated, with implications for environmental remediation. Compounds structurally related to this compound could serve as redox mediators, facilitating the degradation of pollutants in wastewater. This application highlights the potential of such compounds in environmental science, particularly in the enzymatic treatment of organic pollutants (Maroof Husain & Q. Husain, 2007).
Insights into 8-Hydroxyquinolines in Medicinal Chemistry
Research on 8-hydroxyquinoline derivatives, which share a quinoline core with this compound, has provided valuable insights into the development of potent drugs for various diseases. The metal chelation properties and significant biological activities associated with these compounds underscore the relevance of quinoline derivatives in drug discovery, suggesting potential therapeutic applications for this compound and its analogs (Rohini Gupta et al., 2021).
Mechanism of Action
Mode of Action
Some studies suggest that similar compounds may interact with their targets via intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the DNA’s normal function. More research is needed to confirm this mode of action for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile .
Biochemical Analysis
Biochemical Properties
It is known that this compound can form complexes with palladium (II), which are coordinated as binegative tridentate . These complexes have shown strong antioxidant activity against 2-2′-diphenyl-1-picrylhydrazyl (DPPH) radical and 2,2′-azino-3-ethylbenzthiazoline-6-sulfonic acid diammonium salt (ABTS) cation radical .
Molecular Mechanism
It is known that this compound can form complexes with palladium (II), which are coordinated as binegative tridentate These complexes may interact with biomolecules, potentially leading to changes in gene expression or enzyme activity
properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXGTBWQYMRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561108 | |
Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123990-79-4 | |
Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123990-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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